molecular formula C12H13NO2 B2952545 6-methoxy-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazine CAS No. 1384556-26-6

6-methoxy-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B2952545
CAS No.: 1384556-26-6
M. Wt: 203.241
InChI Key: PQNIGCALIZIAND-UHFFFAOYSA-N
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Description

6-methoxy-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound that features a benzoxazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with propargyl bromide in the presence of a base, followed by methoxylation to introduce the methoxy group at the 6-position .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the benzoxazine ring to a more saturated form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Mechanism of Action

The mechanism of action of 6-methoxy-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-3,4-dihydro-2H-1,4-benzoxazine: Lacks the prop-2-yn-1-yl group, resulting in different reactivity and applications.

    6-methoxy-3,4-dihydro-2H-1,4-benzoxazine:

Uniqueness

6-methoxy-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazine is unique due to the presence of both the methoxy and prop-2-yn-1-yl groups. These functional groups confer distinct chemical reactivity and potential for diverse applications in various fields of research and industry .

Properties

IUPAC Name

6-methoxy-4-prop-2-ynyl-2,3-dihydro-1,4-benzoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-3-6-13-7-8-15-12-5-4-10(14-2)9-11(12)13/h1,4-5,9H,6-8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQNIGCALIZIAND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OCCN2CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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